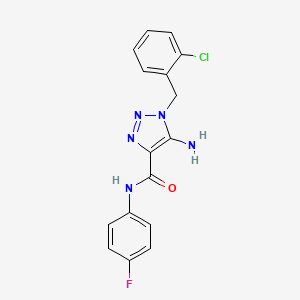

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Triazole derivatives, including 5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized through various methods, demonstrating their versatility in creating biologically active compounds and peptidomimetics. A notable approach involves the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, offering a pathway to triazole-based scaffolds beyond the Dimroth rearrangement. This method has been utilized to create compounds active as HSP90 inhibitors, showcasing the compound's potential in drug discovery (Ferrini et al., 2015).

Antimicrobial Activities

Research into triazole derivatives has also extended into antimicrobial activities. Some derivatives have been synthesized and evaluated for their efficacy against various microorganisms, demonstrating moderate to good activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).

Interaction Studies and Material Science

Triazole derivatives have been subject to experimental and theoretical analysis to understand their intermolecular interactions, such as lp⋯π interactions in derivatives of 1,2,4-triazoles. These studies not only contribute to the understanding of the chemical behavior of these compounds but also hint at their utility in designing materials with specific properties (Shukla et al., 2014).

Antitumor Activities

Further exploration into the biological activities of triazole derivatives has led to the identification of compounds with potential antitumor activities. Microwave-assisted synthesis techniques have facilitated the creation of hybrid molecules containing triazole elements, which have been screened for their antimicrobial, antilipase, and antiurease activities, indicating their diverse biological relevance (Başoğlu et al., 2013).

Catalysis and Synthetic Methodologies

The compound and its derivatives have also found applications in catalysis and synthetic methodologies, including the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted processes. These methodologies underscore the compound's role in facilitating efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).

Propriétés

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-13-4-2-1-3-10(13)9-23-15(19)14(21-22-23)16(24)20-12-7-5-11(18)6-8-12/h1-8H,9,19H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNLRZRQWGUPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2-chlorobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)

![N-(1-benzylpiperidin-4-yl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2399721.png)

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)

![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)